molecular formula C26H25N5O2 B2366466 3-methyl-N-{2-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide CAS No. 1185006-88-5

3-methyl-N-{2-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide

Cat. No.: B2366466
CAS No.: 1185006-88-5
M. Wt: 439.519
InChI Key: MMEMFEILAOJBRU-UHFFFAOYSA-N
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Description

3-methyl-N-{2-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including a fluorophenyl group, an isoxazolo[5,4-d]pyrimidine ring, and a methylthio-substituted benzyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-methyl-N-{2-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide typically involves multiple steps, starting with the preparation of the isoxazolo[5,4-d]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The fluorophenyl group is introduced via electrophilic aromatic substitution, while the acetamide moiety is formed through amidation reactions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

    Amidation: The acetamide group can be modified through reactions with carboxylic acids or their derivatives.

Scientific Research Applications

3-methyl-N-{2-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 3-methyl-N-{2-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-N-[2-(4-pyridin-2-ylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O2/c1-18-7-6-8-19(17-18)25(32)29-23-20-9-2-3-10-21(20)28-24(23)26(33)31-15-13-30(14-16-31)22-11-4-5-12-27-22/h2-12,17,28H,13-16H2,1H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEMFEILAOJBRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)N4CCN(CC4)C5=CC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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